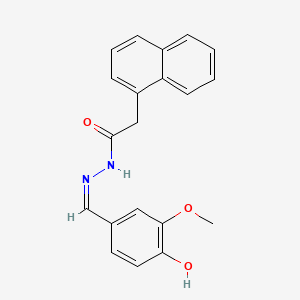

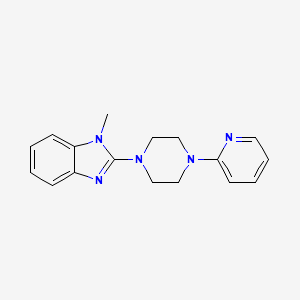

![molecular formula C15H14N4O3 B2391361 3,4-dimetoxi-N-(pirazolo[1,5-a]pirimidin-6-il)benzamida CAS No. 2034480-52-7](/img/structure/B2391361.png)

3,4-dimetoxi-N-(pirazolo[1,5-a]pirimidin-6-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Aplicaciones Científicas De Investigación

- Aplicación: La familia de las pirazolo[1,5-a]pirimidinas (PP), incluyendo 3,4-dimetoxi-N-(pirazolo[1,5-a]pirimidin-6-il)benzamida, ha sido identificada como compuestos estratégicos para aplicaciones ópticas. Sus características clave incluyen métodos de síntesis más simples y ecológicos en comparación con otros fluoróforos, además de sus propiedades fotofísicas ajustables. Estos compuestos se pueden usar como sondas fluorescentes para la imagenología biológica y estudios celulares .

- Aplicación: Se han descubierto 3-(2-(Pirazolo[1,5-a]pirimidin-6-il)etinil)benzamidas, derivados de nuestro compuesto, como inhibidores selectivos y biodisponibles por vía oral de DDR1. Estas moléculas son prometedoras para la terapia del cáncer .

- Aplicación: this compound puede distinguir entre las actividades de ERα y ERβ. Puede ayudar a dilucidar los efectos del estrógeno en tumores que expresan estos receptores .

- Aplicación: Nuestro compuesto, junto con andamios relacionados de pirazolo[3,4-d]pirimidina, ha sido diseñado como un posible inhibidor de CDK2. Estas moléculas se dirigen selectivamente a las células tumorales y son prometedoras para la terapia del cáncer .

- Aplicación: La familia de las PP, incluyendo nuestro compuesto, exhibe buenas intensidades de emisión de estado sólido. La selección estructural adecuada permite diseñar emisores de estado sólido para diversas aplicaciones .

- Aplicación: Los cálculos de teoría funcional de densidad (DFT) y TD-DFT revelan que los grupos donadores de electrones en la posición 7 del anillo fusionado favorecen grandes intensidades de absorción/emisión. Esta información nos ayuda a comprender las propiedades ópticas de esta familia de fluoróforos .

Sondas Fluorescentes y Agentes de Imagenología

Inhibición del Receptor de Dominio Discoidina 1 (DDR1)

Modulación del Receptor de Estrógenos

Inhibición Selectiva de CDK2

Emisores y Materiales de Estado Sólido

Estudios de Estructura Electrónica

Mecanismo De Acción

Target of Action

The primary target of the compound 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Biochemical Pathways

The compound 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to cell growth arrest and apoptosis . This can have downstream effects on various cellular processes, including DNA replication and cell division .

Pharmacokinetics

Related compounds have shown good oral bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would impact its bioavailability and efficacy .

Result of Action

The result of the action of 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is the inhibition of cell growth and the induction of apoptosis . This is achieved through the compound’s interaction with CDK2, leading to disruption of the cell cycle . The compound has shown superior cytotoxic activities against certain cell lines .

Propiedades

IUPAC Name |

3,4-dimethoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-21-12-4-3-10(7-13(12)22-2)15(20)18-11-8-16-14-5-6-17-19(14)9-11/h3-9H,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWABGSIZCOEIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)

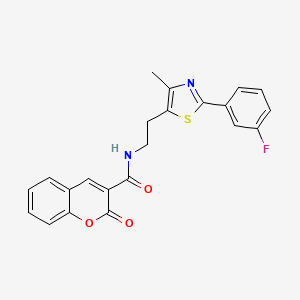

![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)

![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)

![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)

![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)

![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2391296.png)

![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2391299.png)